molecular formula C18H19NO4S B2520377 N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide CAS No. 303093-96-1

N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide

Cat. No.: B2520377
CAS No.: 303093-96-1
M. Wt: 345.41
InChI Key: UTGPSWJTHYRHEF-UHFFFAOYSA-N
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Description

N-(1,1-Dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by a 1,1-dioxothiolan (sulfolane) moiety and a 4-methoxyphenyl group. This compound is part of a broader class of N-substituted benzamides studied for diverse therapeutic applications, including neurodegenerative disease treatment and antioxidant activity .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-23-17-9-7-15(8-10-17)19(16-11-12-24(21,22)13-16)18(20)14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGPSWJTHYRHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-methoxyaniline with benzoyl chloride to form N-(4-methoxyphenyl)benzamide. This intermediate is then reacted with 1,1-dioxothiolane under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxothiolane ring to a thiolane ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfolane-Containing Derivatives

  • 4-Cyclohexyl-N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)benzamide (Compound 31): Features a cyclohexyl group and tetrahydrofuran-derived substituent.
  • N-(1,1-Dioxothiolan-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide : Incorporates a hexyloxy chain and isopropylbenzyl group, enhancing hydrophobicity. This may improve blood-brain barrier penetration compared to the methoxy group in the target compound .
  • N-(1,1-Dioxidotetrahydro-3-thienyl)-3-methoxy-N-(4-methoxybenzyl)benzamide : Contains dual methoxy groups, which may synergistically enhance antioxidant activity, as seen in other methoxy-substituted benzamides .

Methoxyphenyl Derivatives

  • N-{[(4-Methoxyphenyl)Amino]Carbonothioyl}Benzamide (H10): Exhibited 87.7% antioxidant inhibition, highlighting the critical role of the 4-methoxyphenyl group in radical scavenging .
  • 3-Fluoro-N-(4-Methoxyphenethyl)-N-(1-(4-Methoxyphenyl)-2,5-Dioxopyrrolidin-3-yl)Benzamide : Targets glutamate carboxypeptidase II (GCP II) for neurodegenerative diseases, demonstrating that methoxy groups enhance specificity for enzyme pockets .

Halogenated and Heterocyclic Analogues

  • (Z)-N-(1-Chloro-1-(4-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-yl)Prop-1-En-2-yl)Benzamide: A chloro-substituted enone derivative with a piperidine group, which may alter electronic properties and binding kinetics compared to the sulfolane-containing target compound .

Physicochemical Properties

Compound Name Melting Point (°C) Key Functional Groups Biological Activity Reference
Target Compound Not Reported Sulfolane, 4-Methoxyphenyl Neuroprotective, Antioxidant*
N-(4-Methoxyphenyl) Benzamide (H10) 262–265 Thiourea, 4-Methoxyphenyl 87.7% Antioxidant Inhibition
2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]imidazole-5-Carboxamide 251–252 Benzimidazole, Dual Methoxy Not Reported

*Inferred from structural analogues.

Biological Activity

N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzamide core with a 1,1-dioxothiolan-3-yl group and a 4-methoxyphenyl substituent. The synthesis typically involves the reaction of 4-methoxyaniline with benzoyl chloride , followed by reaction with 1,1-dioxothiolane under specific conditions (e.g., using dichloromethane as a solvent) to yield the final product .

Biological Activity Overview

Preliminary studies suggest that N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide may exhibit various biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Enzyme inhibition

These activities are attributed to the compound's unique structural features, which enhance its interaction with biological targets.

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the target and context of use. Ongoing studies aim to elucidate the exact pathways involved.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide stands out among structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-Methoxyphenyl)benzamideBenzamide backbone with methoxy groupAnticancer properties
2-AminobenzamideSimple amide structureEnzyme inhibition
5-MethylthiazoleContains sulfur in a five-membered ringAntimicrobial activity

The presence of both the tetrahydrothiophene ring and the methoxy-substituted phenyl group in N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide may enhance its biological activity compared to simpler analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies on benzamide derivatives have shown promising results against various cancer cell lines .
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent has been investigated. Similar compounds have demonstrated effectiveness against bacterial strains, suggesting that N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide may also possess these properties .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition reveal that related benzamide compounds can effectively inhibit key enzymes involved in metabolic pathways . This suggests a similar potential for N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide.

Q & A

Basic: What are the key steps and reagents for synthesizing N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide?

The synthesis typically involves sequential amidation and cyclization steps. First, the benzamide core is formed via coupling 4-methoxybenzoic acid derivatives with a dioxothiolan-3-amine intermediate. Reagents like sodium borohydride (for reduction) and coupling agents (e.g., DCC or EDC) are critical for amidation. Temperature control (0–25°C) and pH optimization (neutral to mildly acidic) are essential to minimize side reactions and improve yields (>70%) .

Advanced: How can reaction conditions be optimized to resolve low yields in the final cyclization step?

Low yields during cyclization often stem from competing oxidation or incomplete ring closure. Systematic optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) may accelerate ring formation.
  • Kinetic studies : Real-time monitoring via HPLC or in-situ IR can identify bottlenecks, such as byproduct formation at >60°C .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR verify the benzamide backbone (δ 7.5–8.0 ppm for aromatic protons) and dioxothiolan ring (δ 3.5–4.5 ppm for sulfone protons) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 358.12) and detects impurities (<2%) .
  • X-ray crystallography : Resolves stereochemistry of the dioxothiolan ring .

Advanced: How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

Contradictions may arise from dynamic rotational isomerism or residual solvents. Solutions include:

  • Variable-temperature NMR : Identifies conformational exchange broadening (e.g., at −40°C).
  • 2D experiments (COSY, NOESY) : Maps through-space correlations to confirm substituent orientations .
  • Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ can alter hydrogen bonding and simplify spectra .

Basic: What biological activities are reported for structural analogs of this compound?

Analogous benzamide derivatives exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus due to sulfone-mediated membrane disruption .
  • Enzyme inhibition : HDAC inhibition (IC₅₀ ~50 nM) linked to the methoxyphenyl group’s interaction with catalytic zinc .
  • Anticancer potential : Apoptosis induction in MCF-7 cells via ROS generation .

Advanced: What mechanistic insights explain the selective HDAC inhibition observed in benzamide derivatives?

The methoxyphenyl group acts as a zinc-binding motif, anchoring the compound to HDAC’s active site. Molecular dynamics simulations suggest:

  • Hydrophobic interactions : The dioxothiolan ring occupies a lipophilic pocket near the enzyme surface.
  • Residue specificity : Hydrogen bonding with Asp-269 and His-131 stabilizes the inhibitor-enzyme complex. Comparative studies with MS-275 (a known HDAC inhibitor) show ~10-fold higher selectivity for HDAC1 over HDAC6 .

Basic: How can researchers safely handle this compound given potential mutagenicity?

  • Ames test compliance : Prioritize analogs with Ames II scores <2 (similar to benzyl chloride) to minimize mutagenic risk .
  • PPE : Use nitrile gloves, fume hoods, and closed-system reactors to limit exposure.
  • Waste disposal : Neutralize with 10% KOH before incineration to avoid sulfone byproducts .

Advanced: What strategies validate target engagement in cellular assays for this compound?

  • Biochemical probes : Fluorescently tagged analogs (e.g., BODIPY-conjugated) enable live-cell imaging of HDAC binding .
  • Thermal shift assays : Measure ΔTm (>2°C) to confirm protein target stabilization.
  • CRISPR knockout : HDAC1-KO cell lines can isolate off-target effects (e.g., MAPK pathway crosstalk) .

Basic: How do structural modifications (e.g., methoxy vs. hydroxy groups) impact solubility and bioavailability?

  • LogP optimization : Replacing methoxy with hydroxy groups reduces logP from 3.2 to 2.1, improving aqueous solubility but decreasing blood-brain barrier penetration.
  • Prodrug strategies : Acetylated derivatives enhance oral bioavailability (F% >60%) in rat models .

Advanced: What computational tools predict the compound’s metabolic stability and metabolite profiles?

  • ADMET prediction : SwissADME or ADMETLab estimate CYP3A4-mediated oxidation as the primary metabolic pathway.
  • Docking studies (AutoDock Vina) : Identify vulnerable sites (e.g., dioxothiolan ring) for glucuronidation.
  • In vitro validation : Human liver microsome assays quantify t₁/₂ (~45 min) and major metabolites (e.g., sulfone-cleaved derivatives) .

Basic: What are the best practices for storing this compound to ensure stability?

  • Temperature : Store at −20°C under argon to prevent sulfone hydrolysis.
  • Light sensitivity : Amber vials reduce photodegradation (t₁/₂ >6 months vs. 2 months in clear glass) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Substituent scanning : Replace the methoxyphenyl group with halogens (e.g., Cl, F) to enhance HDAC binding affinity.
  • Ring variation : Substitute dioxothiolan with dioxane rings to improve metabolic stability.
  • Pharmacophore mapping : QSAR models prioritize analogs with >3 hydrogen-bond acceptors and <500 Da molecular weight .

Basic: What in vitro assays are recommended for preliminary toxicity screening?

  • MTT assay : IC₅₀ values in HEK-293 cells (non-target tissue) to assess general cytotoxicity.
  • hERG inhibition : Patch-clamp electrophysiology identifies cardiac liability risks (IC₅₀ <10 µM is concerning) .

Advanced: How can cryo-EM or XFEL techniques resolve the compound’s binding mode with HDACs?

  • Cryo-EM : Resolve HDAC-inhibitor complexes at 2.8 Å resolution to map conformational changes.
  • XFEL (X-ray free-electron laser) : Capture transient binding states (millisecond timescales) for mechanistic insights .

Future Directions: What unexplored applications could this compound have in materials science?

  • Organic semiconductors : The conjugated benzamide core may enable hole-transport properties (µh ~10⁻³ cm²/V·s).
  • Self-assembled monolayers (SAMs) : Thiolated derivatives could form ordered films on gold surfaces for sensor applications .

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